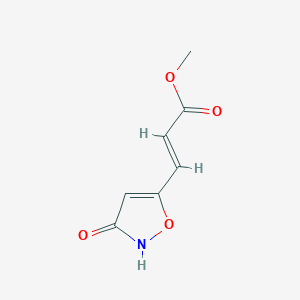
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate is a chemical compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ greener solvents and milder reaction conditions to enhance sustainability and reduce environmental impact.
化学反応の分析
Types of Reactions
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- Methyl 2-(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
methyl (E)-3-(3-oxo-1,2-oxazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C7H7NO4/c1-11-7(10)3-2-5-4-6(9)8-12-5/h2-4H,1H3,(H,8,9)/b3-2+ |
InChIキー |
FTWNAJOQJKQRTC-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC(=O)NO1 |
正規SMILES |
COC(=O)C=CC1=CC(=O)NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



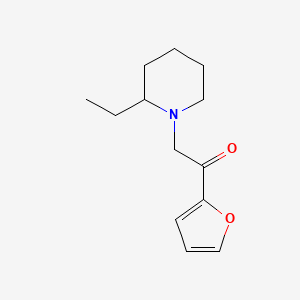
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
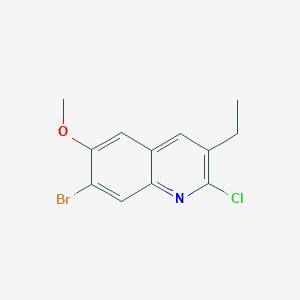
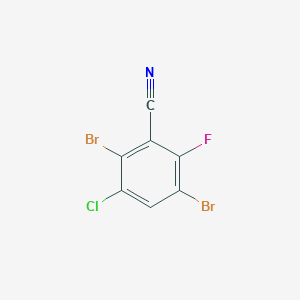
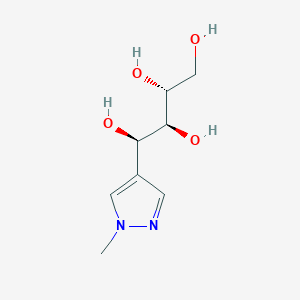
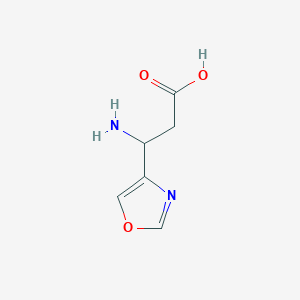
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)
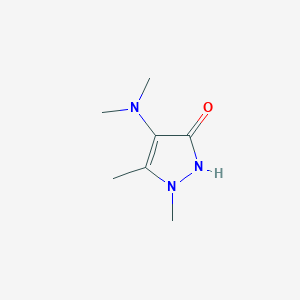
![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
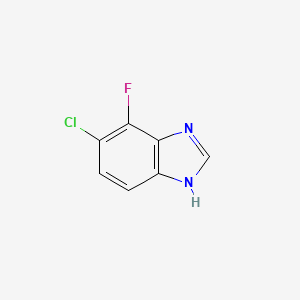
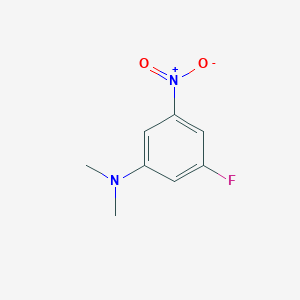
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
